3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound “3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a thiophene ring, a pyrazine ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound is likely characterized by the presence of the pyrrolidine, thiophene, and pyrazine rings, along with the sulfonyl and nitrile groups. These groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The pyrrolidine ring, for example, is known to participate in various reactions, especially those involving its nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and nitrile groups could enhance its solubility in polar solvents .Scientific Research Applications
Heterocyclic Compound Synthesis Compounds similar to 3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile serve as key intermediates in the synthesis of a variety of heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines. These compounds have been explored for their potential in creating new chemical entities with varied biological activities. For instance, they have been used in the development of antimicrobial agents, anticancer compounds, and materials with unique properties like singlet oxygen production and corrosion inhibition. This demonstrates the compound's role in advancing research across multiple scientific fields, from medicinal chemistry to materials science (Safaa I Elewa et al., 2021), (A. Fadda et al., 2012), (E. Mørkved et al., 2009), (Sudheer & M. Quraishi, 2015).
Antioxidant Activity Research into heterocyclic compounds derived from similar chemical structures has revealed potential antioxidant activities. Such studies are crucial for the development of new therapeutic agents that can combat oxidative stress-related diseases. The exploration of these compounds' antioxidant properties highlights the importance of chemical synthesis in discovering novel compounds with potential health benefits (M. Salem et al., 2015).
Surface Chemistry and Corrosion Inhibition Compounds with a structural resemblance have been investigated for their utility in surface chemistry, particularly in the context of corrosion inhibition. Such compounds have shown effectiveness in protecting metals against corrosion in acidic environments, demonstrating the compound's versatility and potential applications in industrial processes (Sudheer & M. Quraishi, 2015).
Future Directions
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c14-8-11-13(16-5-4-15-11)20-10-3-6-17(9-10)22(18,19)12-2-1-7-21-12/h1-2,4-5,7,10H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNVLTOCYMJSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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